Welcome to the BenchChem Online Store!
molecular formula C14H18O2 B8661620 2-(2-Methoxybenzyl)cyclohexanone

2-(2-Methoxybenzyl)cyclohexanone

Cat. No. B8661620
M. Wt: 218.29 g/mol
InChI Key: GCSGSBFMZMOGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06245790B1

Procedure details

A mixture of 2-[hydroxy-(2-methoxyphenyl)methyl]-cyclohexanone (3.71 g), 10% Pd/C (wet) (1.0 g), and 20% Pd(OH)2/C (180 mg) in MeOH-EtOAc (2:1, 150 ml) was stirred under hydrogen atmosphere at room temperature for 28 hours. The catalyst was removed by filtration and the filtrate was evaporated. The residue was purified by silica gel column chromatography (hexane-EtOAc 7:1) to give 2-(2-methoxybenzyl)cyclohexanone (2.65 g) as an oil.
Name
2-[hydroxy-(2-methoxyphenyl)methyl]-cyclohexanone
Quantity
3.71 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH3:17])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9]>CO.CCOC(C)=O.[Pd].[OH-].[OH-].[Pd+2]>[CH3:17][O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9] |f:1.2,4.5.6|

Inputs

Step One
Name
2-[hydroxy-(2-methoxyphenyl)methyl]-cyclohexanone
Quantity
3.71 g
Type
reactant
Smiles
OC(C1C(CCCC1)=O)C1=C(C=CC=C1)OC
Name
MeOH EtOAc
Quantity
150 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
180 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-EtOAc 7:1)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
COC1=C(CC2C(CCCC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.